4-Ethoxy-5-(morpholin-4-yl)-2-(propan-2-yl)pyridazin-3(2H)-one
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Overview
Description
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the ethoxy group: This step might involve the ethylation of a hydroxyl group on the pyridazinone ring.
Morpholine substitution: This step involves the substitution of a leaving group on the pyridazinone ring with morpholine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethoxy or isopropyl groups.
Reduction: Reduction reactions could target the pyridazinone ring or the morpholine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the ethoxy, isopropyl, or morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as alkyl halides for alkylation or amines for amination reactions.
Major Products
The major products would depend on the specific reactions and conditions but might include various substituted pyridazinones or derivatives with modified functional groups.
Scientific Research Applications
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one
- 4-Ethoxy-2-isopropyl-5-piperidinopyridazin-3(2H)-one
Uniqueness
4-Ethoxy-2-isopropyl-5-morpholinopyridazin-3(2H)-one might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
51659-92-8 |
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Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-ethoxy-5-morpholin-4-yl-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C13H21N3O3/c1-4-19-12-11(15-5-7-18-8-6-15)9-14-16(10(2)3)13(12)17/h9-10H,4-8H2,1-3H3 |
InChI Key |
QTNZHOSGYSGSBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C(C)C)N2CCOCC2 |
Origin of Product |
United States |
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